Methyl 4-(2-butoxyethoxy)benzoate
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Overview
Description
Methyl 4-(2-butoxyethoxy)benzoate is an organic compound with the molecular formula C14H20O4. It is an ester derivative of benzoic acid and is characterized by the presence of a butoxyethoxy group attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(2-butoxyethoxy)benzoate can be synthesized through the esterification of 4-hydroxybenzoic acid with 2-butoxyethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. Common acid catalysts used in this reaction include sulfuric acid and p-toluenesulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of solid acid catalysts, such as zirconium-based catalysts, has been explored to enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-butoxyethoxy)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of nitro, halogen, or alkyl derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid for nitration, halogens for halogenation, and alkyl halides for alkylation are commonly employed.
Major Products Formed
Oxidation: Formation of 4-(2-butoxyethoxy)benzoic acid.
Reduction: Formation of 4-(2-butoxyethoxy)benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 4-(2-butoxyethoxy)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industry: Utilized in the formulation of fragrances and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl 4-(2-butoxyethoxy)benzoate involves its interaction with specific molecular targets. The ester linkage in the compound can be hydrolyzed by esterases, leading to the release of the active benzoic acid derivative. This hydrolysis process is crucial for its biological activity, as the released benzoic acid can interact with cellular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester of benzoic acid, lacking the butoxyethoxy group.
Ethyl 4-(2-butoxyethoxy)benzoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Butyl 4-(2-butoxyethoxy)benzoate: Similar structure but with a butyl ester group instead of a methyl ester group.
Uniqueness
Methyl 4-(2-butoxyethoxy)benzoate is unique due to the presence of the butoxyethoxy group, which imparts distinct physicochemical properties. This group enhances the compound’s solubility in organic solvents and its potential for specific interactions in biological systems .
Properties
CAS No. |
52670-47-0 |
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Molecular Formula |
C14H20O4 |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
methyl 4-(2-butoxyethoxy)benzoate |
InChI |
InChI=1S/C14H20O4/c1-3-4-9-17-10-11-18-13-7-5-12(6-8-13)14(15)16-2/h5-8H,3-4,9-11H2,1-2H3 |
InChI Key |
MWMLTFXNZXBEJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOCCOC1=CC=C(C=C1)C(=O)OC |
Origin of Product |
United States |
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